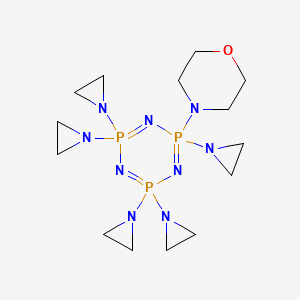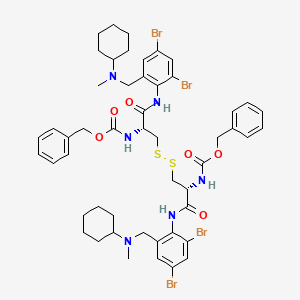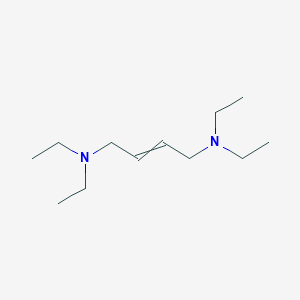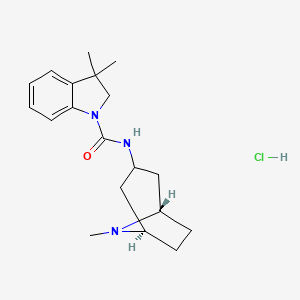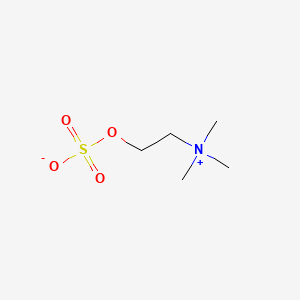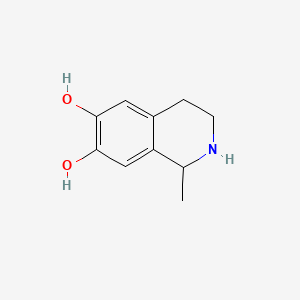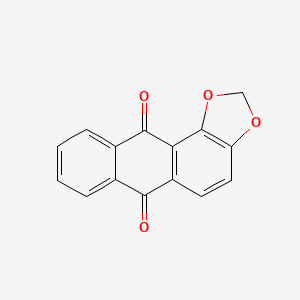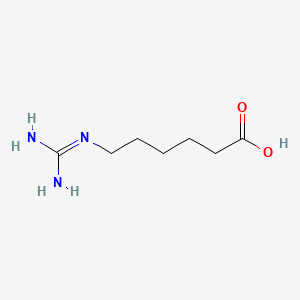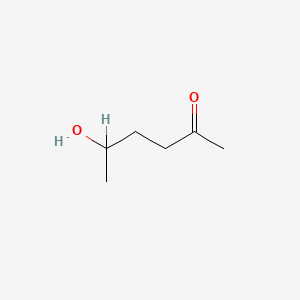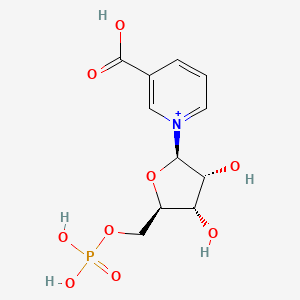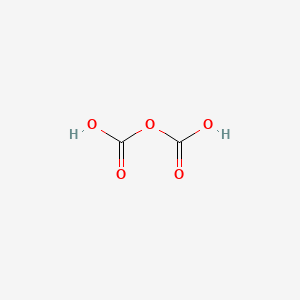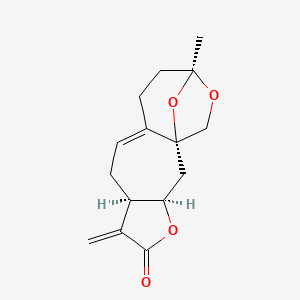
Dihydrogriesenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrogriesenin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It is derived from the plant Geigeria, which is known to produce several bioactive sesquiterpene lactones. The molecular formula of this compound is C15H18O4, and it has a unique structure that includes an oxacycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydrogriesenin involves several steps, starting from basic organic compounds. One common method includes the cyclization of a precursor molecule to form the oxacycle structure. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from Geigeria plants or through synthetic methods. The extraction process involves the use of solvents to isolate the compound from plant material, followed by purification steps such as chromatography. Synthetic methods, on the other hand, involve the chemical synthesis of this compound from simpler organic molecules, often using a series of reactions to build the complex structure.
Chemical Reactions Analysis
Types of Reactions: Dihydrogriesenin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents used include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides, while reduction can yield alcohols .
Scientific Research Applications
Dihydrogriesenin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying sesquiterpene lactones and their reactivity.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and cytotoxic effects.
Medicine: Research has explored its potential use in developing new therapeutic agents for diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of bioactive compounds for agricultural and pharmaceutical applications
Mechanism of Action
The mechanism of action of dihydrogriesenin involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it can inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and enzymes in a way that modulates their activity .
Comparison with Similar Compounds
- Helenalin
- Hymenoxon
- Mexicanin-E
- Psilotropin
Dihydrogriesenin stands out due to its unique structure and the diverse range of biological activities it exhibits, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C15H18O4 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(1R,3R,7R,13S)-13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one |
InChI |
InChI=1S/C15H18O4/c1-9-11-4-3-10-5-6-14(2)17-8-15(10,19-14)7-12(11)18-13(9)16/h3,11-12H,1,4-8H2,2H3/t11-,12-,14+,15+/m1/s1 |
InChI Key |
QOWDVJAIJZLWBJ-UXOAXIEHSA-N |
SMILES |
CC12CCC3=CCC4C(CC3(O1)CO2)OC(=O)C4=C |
Isomeric SMILES |
C[C@@]12CCC3=CC[C@H]4[C@@H](C[C@]3(O1)CO2)OC(=O)C4=C |
Canonical SMILES |
CC12CCC3=CCC4C(CC3(O1)CO2)OC(=O)C4=C |
Synonyms |
dihydrogriesenin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


